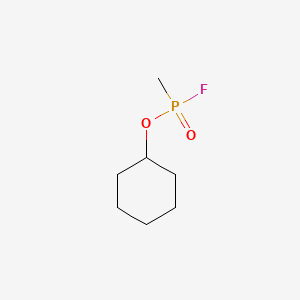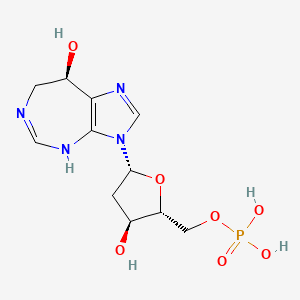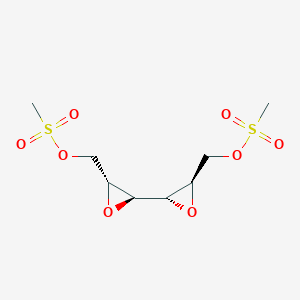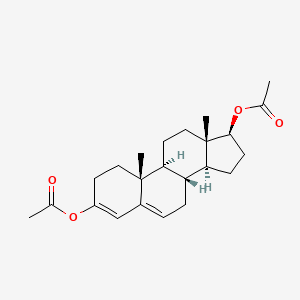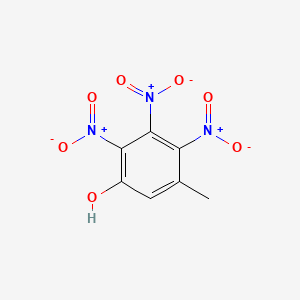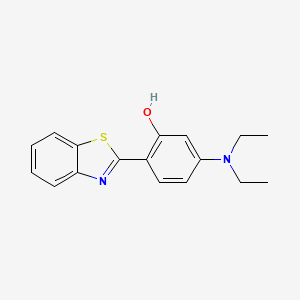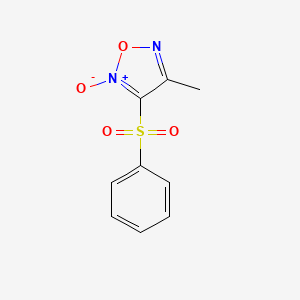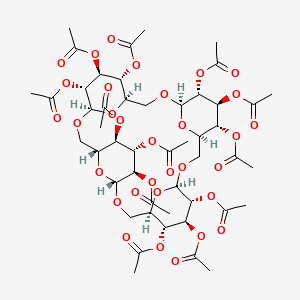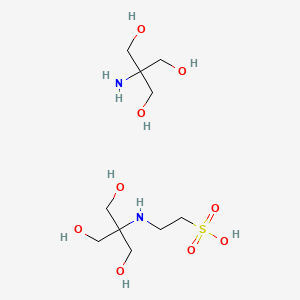
1,2,3,5,6,7-Hexahydro-s-indacène
Vue d'ensemble
Description
1,2,3,5,6,7-Hexahydro-s-indacene, also known as 1,2,3,5,6,7-Hexahydro-s-indacene, is a useful research compound. Its molecular formula is C12H14 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,5,6,7-Hexahydro-s-indacene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,5,6,7-Hexahydro-s-indacene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
1,2,3,5,6,7-Hexahydro-s-indacène: est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes. Sa structure est essentielle dans la construction de composés cycliques et polycycliques en raison de sa stabilité et de sa réactivité dans diverses conditions synthétiques {svg_1}.
Recherche pharmaceutique
En pharmacie, ce composé sert de bloc de construction pour la création de nouveaux agents thérapeutiques. Par exemple, il est utilisé dans la synthèse du 1-éthyl-N-((1,2,3,5,6,7-hexahydro-s-indacén-4-yl)carbamoyl)pipéridine-4-sulfonamide, un composé ayant des applications potentielles dans le traitement de troubles médicaux par l'inhibition de la NLRP3 {svg_2}.
Science des matériaux
Le squelette hexahydro-s-indacène est important en science des matériaux pour le développement de nouveaux matériaux avec des propriétés optiques ou électroniques spécifiques. Ses dérivés peuvent être appliqués dans la création de semi-conducteurs organiques et de polymères conducteurs {svg_3}.
Génie chimique
En génie chimique, This compound est utilisé comme précurseur dans la conception de catalyseurs et d'autres matériaux fonctionnels qui facilitent diverses réactions chimiques, améliorant l'efficacité et la sélectivité {svg_4}.
Chimie analytique
Ce composé est également pertinent en chimie analytique, où il peut être utilisé comme étalon ou matériau de référence dans l'analyse chromatographique et la spectrométrie pour identifier ou quantifier d'autres substances {svg_5}.
Science de l'environnement
This compound: joue un rôle dans la recherche en science de l'environnement, en particulier dans l'étude de l'impact environnemental et de la dégradation des hydrocarbures. Il peut être utilisé pour modéliser le comportement de composés similaires dans les systèmes écologiques {svg_6}.
Biochimie
En biochimie, il est utilisé dans l'étude des voies métaboliques impliquant les hydrocarbures. Il peut agir comme un substrat ou un inhibiteur dans les réactions enzymatiques, contribuant à élucider les mécanismes biochimiques du métabolisme des hydrocarbures {svg_7}.
Utilisations industrielles
Enfin, il trouve des applications industrielles comme intermédiaire synthétique dans la production de colorants, de pigments et d'autres produits chimiques industriels. Sa polyvalence dans les réactions en fait un composant précieux dans divers processus de fabrication {svg_8}.
Propriétés
IUPAC Name |
1,2,3,5,6,7-hexahydro-s-indacene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-3-9-7-11-5-2-6-12(11)8-10(9)4-1/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGHRKGPUUKBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(CCC3)C=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197806 | |
| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-52-3 | |
| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1,2,3,5,6,7-Hexahydro-s-indacene?
A: 1,2,3,5,6,7-Hexahydro-s-indacene is a fused bicyclic hydrocarbon composed of two cyclopentane rings sharing a common bond, resulting in a central five-membered ring fused with two cyclohexane rings. This unique structure serves as a versatile scaffold for creating diverse molecular architectures. []
Q2: Can you provide examples of how the structure of 1,2,3,5,6,7-Hexahydro-s-indacene derivatives has been modified to explore structure-activity relationships?
A: Researchers studying MCC950, an inhibitor of the NLRP3 inflammasome containing a 1,2,3,5,6,7-hexahydro-s-indacene moiety, explored the impact of hydroxylation at different positions on the hexahydroindacene ring. They synthesized three possible regioisomers of the major human metabolite of MCC950 and assessed their inhibitory activity against NLRP3-induced IL-1β production in human macrophages. [] This study demonstrated the significance of the hexahydroindacene moiety for the activity and provided insights into the structure-activity relationship.
Q3: Are there any specific applications of 1,2,3,5,6,7-Hexahydro-s-indacene derivatives in supramolecular chemistry?
A: Yes, the unique structural features of 1,2,3,5,6,7-hexahydro-s-indacene make it a promising building block in supramolecular chemistry. Studies have demonstrated its potential to assemble into macrocycles with directionally persistent peri-substitution. [] These macrocycles could find applications in host-guest chemistry, molecular recognition, and the development of novel materials.
Q4: How has 1,2,3,5,6,7-Hexahydro-s-indacene been utilized as a key intermediate in total synthesis?
A: Researchers have successfully employed 1,2,3,5,6,7-hexahydro-s-indacene derivatives as key intermediates in the total synthesis of complex natural products. For instance, the compound methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate has been identified as a crucial intermediate in the synthesis of Illudinine, a natural product with potential medicinal properties. [, ]
Q5: Can you elaborate on the synthetic strategies employed for the preparation of 1,2,3,5,6,7-Hexahydro-s-indacene derivatives?
A: Various synthetic approaches have been developed for the preparation of 1,2,3,5,6,7-hexahydro-s-indacene derivatives. One approach involves the palladium-catalyzed triple cyclization of 2,7-alkadiynylic carbonates with allenes bearing a carbon nucleophile. This elegant strategy allows for the efficient construction of the fused tricyclic system in a single step. [] Another method utilizes a novel synthesis route involving a sulfonamide derivative and a hexahydro-s-indacene isocyanate, resulting in an anti-inflammatory agent. [] Additionally, researchers have explored the use of indanones as starting materials, converting them to isoquinolines, which can then be further elaborated into 1,2,3,5,6,7-hexahydro-s-indacene derivatives. []
Q6: Have there been any crystallographic studies conducted on 1,2,3,5,6,7-Hexahydro-s-indacene derivatives?
A: Yes, several crystal structures of 1,2,3,5,6,7-hexahydro-s-indacene derivatives have been reported, providing valuable insights into their conformational preferences and intermolecular interactions. For instance, the crystal structure of 2,6-diisocyano-1,2,3,5,6,7-hexahydro-s-indacene-2,6-dicarboxylic acid diethyl ester revealed a distorted five-membered ring adopting an envelope conformation. The molecular packing in the crystal lattice was stabilized by C-H…O hydrogen bonding interactions. [] Crystallographic analyses of other derivatives have also been reported, providing valuable structural information for understanding their properties and reactivity. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
